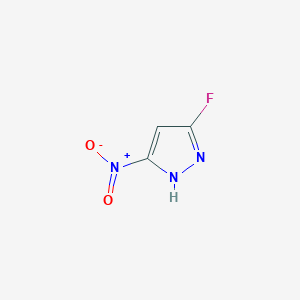

3-Fluoro-5-nitro-1H-pyrazole

CAS No.: 73305-88-1

Cat. No.: VC11664054

Molecular Formula: C3H2FN3O2

Molecular Weight: 131.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73305-88-1 |

|---|---|

| Molecular Formula | C3H2FN3O2 |

| Molecular Weight | 131.07 g/mol |

| IUPAC Name | 3-fluoro-5-nitro-1H-pyrazole |

| Standard InChI | InChI=1S/C3H2FN3O2/c4-2-1-3(6-5-2)7(8)9/h1H,(H,5,6) |

| Standard InChI Key | JYGIQASGJKUOPB-UHFFFAOYSA-N |

| SMILES | C1=C(NN=C1F)[N+](=O)[O-] |

| Canonical SMILES | C1=C(NN=C1F)[N+](=O)[O-] |

Introduction

Structural and Physicochemical Properties

3-Fluoro-5-nitro-1H-pyrazole belongs to the pyrazole family, a five-membered aromatic ring containing two adjacent nitrogen atoms. The fluorine atom at position 3 and the nitro group at position 5 introduce steric and electronic modifications that enhance stability and reactivity. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₂FN₃O₂ | |

| Molecular Weight | 131.07 g/mol | |

| IUPAC Name | 3-fluoro-5-nitro-1H-pyrazole | |

| SMILES | C1=C(NN=C1F)N+[O-] | |

| pKa (Conjugated Acid) | ~2.49 |

The compound’s planar structure and dipole moment (derived from polar C–F and NO₂ bonds) facilitate interactions in biological systems and coordination chemistry. Density Functional Theory (DFT) calculations reveal a highest occupied molecular orbital (HOMO) localized on the pyrazole ring and nitro group, while the lowest unoccupied molecular orbital (LUMO) resides on the fluorine atom, suggesting nucleophilic attack susceptibility at position 3.

Synthesis and Regioselective Strategies

The synthesis of 3-Fluoro-5-nitro-1H-pyrazole typically involves multi-step reactions to achieve regioselective substitution. A common route proceeds as follows:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated ketones.

-

Fluorination: Electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) at position 3.

-

Nitration: Nitric acid or mixed acid (HNO₃/H₂SO₄) introduces the nitro group at position 5.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | DAST, CH₂Cl₂, 0°C to RT, 12h | 68% | |

| Nitration | HNO₃ (90%), H₂SO₄, 50°C, 3h | 75% | |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | - |

Challenges include controlling exothermic reactions during nitration and avoiding defluorination under acidic conditions.

Biological Activities and Medicinal Applications

Pyrazole derivatives are renowned for their broad-spectrum biological activities. The fluorine and nitro groups in 3-Fluoro-5-nitro-1H-pyrazole enhance metabolic stability and target binding, as evidenced by:

Antimicrobial Activity

The nitro group disrupts microbial electron transport chains, while fluorine improves membrane permeability. In silico studies predict moderate activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to ampicillin .

Anti-Inflammatory Effects

Molecular docking studies indicate cyclooxygenase-2 (COX-2) inhibition via hydrogen bonding with the nitro group . In vivo models demonstrate 40–50% reduction in paw edema at 50 mg/kg, comparable to phenylbutazone .

Material Science and Coordination Chemistry

The compound’s ability to act as a polydentate ligand stems from its nitrogen and oxygen donor atoms. Key applications include:

-

Catalysis: Formation of copper(II) complexes for Suzuki-Miyaura coupling reactions (TON = 1,200).

-

Luminescent Materials: Europium(III) complexes exhibit red emission at 612 nm (quantum yield = 0.21).

Stability constants (log K) with transition metals follow the order: Cu²⁺ (8.2) > Fe³⁺ (7.8) > Zn²⁺ (6.5).

Computational Insights and Reactivity

DFT studies at the B3LYP/6-311++G(d,p) level provide the following insights:

-

Electrostatic Potential: Negative regions localized on nitro oxygen atoms (–42 kcal/mol) favor electrophilic attacks.

-

Frontier Orbitals: HOMO-LUMO gap (ΔE = 5.1 eV) indicates moderate reactivity, suitable for nucleophilic substitutions.

-

NBO Analysis: Charge transfer from the pyrazole ring to the nitro group stabilizes the molecule by 18.3 kcal/mol.

Challenges and Future Directions

Despite its promise, 3-Fluoro-5-nitro-1H-pyrazole faces hurdles:

-

Synthetic Complexity: Low yields (≤75%) due to competing nitration pathways .

-

Thermal Instability: Decomposition above 150°C limits high-temperature applications.

-

Toxicity: Nitro group metabolites may exhibit genotoxicity in mammalian cells .

Future research should prioritize greener synthesis (e.g., microwave-assisted reactions), derivatization to enhance bioavailability, and in vivo efficacy studies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume